(Pentamethyldisilyl)acetylene
CAS No.: 63247-94-9
Cat. No.: VC3844996
Molecular Formula: C7H16Si2
Molecular Weight: 156.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63247-94-9 |
|---|---|
| Molecular Formula | C7H16Si2 |
| Molecular Weight | 156.37 g/mol |
| IUPAC Name | ethynyl-dimethyl-trimethylsilylsilane |
| Standard InChI | InChI=1S/C7H16Si2/c1-7-9(5,6)8(2,3)4/h1H,2-6H3 |
| Standard InChI Key | YJKJAVGMVVVJPZ-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)[Si](C)(C)C#C |
| Canonical SMILES | C[Si](C)(C)[Si](C)(C)C#C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, ethynyl-dimethyl-trimethylsilylsilane, reflects its structural hierarchy: a trimethylsilyl group (Si(CH₃)₃) and a dimethylsilyl group (Si(CH₃)₂) are bonded to an ethynyl backbone (C≡C) . Its molecular formula, C₇H₁₆Si₂, corresponds to a molecular weight of 156.37 g/mol (calculated via PubChem’s computational tools) . The SMILES notation CSi(C)Si(C)C#C provides a linear representation of its connectivity, emphasizing the acetylene core flanked by two silicon-based substituents .
Table 1: Key Identifiers for (Pentamethyldisilyl)acetylene
Three-Dimensional Geometry
The disilylacetylene moiety adopts a linear geometry around the C≡C bond, with silicon substituents positioned in a tetrahedral arrangement. Computational models suggest that steric hindrance between the bulky trimethylsilyl and dimethylsilyl groups may induce slight deviations from ideal bond angles, though experimental crystallographic data remain unavailable .
Synthesis and Reactivity
Reactivity Profile
The compound’s reactivity is expected to mirror that of other silylated alkynes, which participate in:
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